2-Bromoimidazo[2,1-b]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromoimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-4-3-8-2-1-7-5(8)9-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEFWBXJKDWNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(SC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669622 | |
| Record name | 2-Bromoimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944581-09-3 | |
| Record name | 2-Bromoimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoimidazo[2,1-b][1,3]thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Bromoimidazo 2,1 B Thiazole and Its Derivatives
Classical Synthesis Approaches for Imidazo[2,1-b]thiazoles
The foundational methods for constructing the imidazo[2,1-b]thiazole (B1210989) core have traditionally relied on well-established cyclization and multi-step functionalization techniques.
Cyclocondensation Reactions in Imidazo[2,1-b]thiazole Formation
The most common and classical method for the synthesis of the imidazo[2,1-b]thiazole ring system is the cyclocondensation of a 2-aminothiazole (B372263) derivative with an α-haloketone. This reaction, a variation of the Hantzsch thiazole (B1198619) synthesis, proceeds by the initial nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol. This approach allows for the introduction of a wide variety of substituents on the imidazo[2,1-b]thiazole core, depending on the specific 2-aminothiazole and α-haloketone used as starting materials. For instance, reacting 2-aminothiazole with α-bromo-3-methoxyacetophenone in hot ethyl alcohol yields 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole.
Table 1: Examples of Cyclocondensation Reactions for Imidazo[2,1-b]thiazole Synthesis
| 2-Aminothiazole Derivative | α-Haloketone | Product | Reference |
|---|---|---|---|
| 2-Aminothiazole | α-Bromo-3-methoxyacetophenone | 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole |
Multi-step Reaction Sequences in Derivative Synthesis
The synthesis of more complex or specifically functionalized imidazo[2,1-b]thiazole derivatives often involves multi-step reaction sequences. These sequences can involve the initial synthesis of a substituted 2-aminothiazole or α-haloketone, which is then used in the classical cyclocondensation reaction. This approach provides greater control over the final structure of the molecule.
For example, a series of novel acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazole have been synthesized through a multi-step process. This process begins with the synthesis of a core imidazo[2,1-b]thiazole structure, which is then further functionalized through a series of reactions to introduce the desired side chains and heterocyclic moieties. This highlights the utility of multi-step sequences in creating a library of related compounds for further investigation.
Targeted Synthesis of 2-Bromoimidazo[2,1-b]thiazole Core Structures
The introduction of a bromine atom at the 2-position of the imidazo[2,1-b]thiazole ring requires a targeted synthetic approach, as direct bromination of the parent scaffold is not regioselective for this position. Electrophilic substitution reactions, such as bromination, on the imidazo[2,1-b]thiazole ring system preferentially occur at the 5-position.
Therefore, the most effective strategy for the synthesis of this compound is to utilize a starting material that already contains a bromine atom at the desired position. The key precursor for this approach is 2-amino-5-bromothiazole. This compound can be synthesized by the direct bromination of 2-aminothiazole in acetic acid.
Once 2-amino-5-bromothiazole is obtained, it can undergo a cyclocondensation reaction with an appropriate α-haloketone to yield the target this compound derivative. For instance, the reaction of 2-amino-5-bromothiazole with a substituted phenacyl bromide would produce a 2-bromo-6-aryl-imidazo[2,1-b]thiazole.
Table 2: Proposed Synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiazole
| Step | Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1 | 2-Aminothiazole | Bromine | Acetic acid, 0-30°C | 2-Amino-5-bromothiazole |
This targeted approach ensures the correct placement of the bromine atom on the imidazo[2,1-b]thiazole core, which would be difficult to achieve through direct functionalization of the pre-formed bicyclic system.
Advanced Synthetic Strategies
To improve efficiency, yield, and atom economy, more advanced synthetic strategies for the construction of the imidazo[2,1-b]thiazole scaffold have been developed. These methods often involve one-pot reactions and multicomponent reactions.
One-Pot Syntheses of Imidazo[2,1-b]thiazoles
One-pot syntheses offer a significant advantage over traditional multi-step methods by combining several reaction steps into a single procedure without the need for isolation of intermediates. This reduces reaction time, solvent usage, and purification efforts. Various one-pot methods have been developed for the synthesis of imidazo[2,1-b]thiazole derivatives, often involving the in-situ formation of one of the key reactants followed by the cyclization step.
Groebke–Blackburn–Bienaymé Reaction (GBBR) in Imidazo[2,1-b]thiazole Synthesis
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful one-pot, three-component reaction that has been successfully applied to the synthesis of imidazo[2,1-b]thiazoles. This isocyanide-based multicomponent reaction (I-MCR) involves the condensation of a 2-aminoazole (such as 2-aminothiazole), an aldehyde, and an isocyanide.
The GBBR provides a rapid and efficient route to a diverse range of substituted imidazo[2,1-b]thiazoles with high atom economy. For example, the reaction of 2-aminothiazole, 3-formylchromone, and various isocyanides in toluene (B28343) at 100°C produces the corresponding imidazo[2,1-b]thiazole derivatives in good yields.
Table 3: Examples of GBBR for Imidazo[2,1-b]thiazole Synthesis
| 2-Aminoazole | Aldehyde | Isocyanide | Solvent/Temp | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminothiazole | 3-Formylchromone | tert-Butyl isocyanide | Toluene, 100°C | 78% | |
| 2-Aminothiazole | 3-Formylchromone | Cyclohexyl isocyanide | Toluene, 100°C | 77% |
This methodology represents a significant advancement in the synthesis of this important heterocyclic system, offering a greener and more efficient alternative to classical methods.
Metal-Catalyzed Processes for Imidazo[2,1-b]thiazole Derivatization
Transition metal-catalyzed reactions are powerful tools for the direct functionalization of heterocyclic compounds, including the imidazo[2,1-b]thiazole system. nih.gov These methods offer efficient and selective ways to introduce new carbon-carbon and carbon-heteroatom bonds.
One notable approach is the direct C-H arylation of the imidazo[2,1-b]thiazole core. Research has demonstrated that the regioselectivity of this reaction can be controlled by the choice of the metal catalyst. For instance, palladium catalysis tends to favor arylation at the C-5 position, which is considered the most nucleophilic. nih.gov In contrast, using stoichiometric amounts of copper can steer the arylation towards the C-2 and C-3 positions, which are more acidic. nih.gov This tunable reactivity allows for the synthesis of a variety of arylated imidazo[2,1-b]thiazole derivatives.
Copper(I) has also been employed to catalyze the selenation of imidazo[2,1-b]thiazoles. This reaction, involving the use of diorganyl diselenides, leads to the formation of 5-selanyl-imidazo[2,1-b]thiazoles, further expanding the diversity of functionalized scaffolds. researchgate.net Iron and zinc catalysts, such as FeCl3/ZnI2, have been utilized in the aerobic oxidative cyclization of 2-aminobenzothiazoles with ketones to synthesize benzo[d]imidazo[2,1-b]thiazole derivatives. acs.org
These metal-catalyzed processes provide direct and modular strategies for the derivatization of the imidazo[2,1-b]thiazole nucleus, avoiding multi-step synthetic sequences. nih.gov
Palladium-Catalyzed Amination of Bromoimidazo[2,1-b]thiadiazoles
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are highly effective for the formation of carbon-nitrogen bonds. This methodology has been successfully applied to the amination of bromo-substituted five-membered heterocyclic compounds. mit.eduacs.org While direct examples on this compound are not extensively detailed in the provided search results, the principles can be inferred from the amination of related structures like unprotected bromoimidazoles and 2-aminothiazoles. mit.edunih.gov
An efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles has been developed using a palladium precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos. mit.eduacs.org This system allows for the coupling of a broad range of amines, including anilines and alkylamines, with bromoimidazoles under mild reaction conditions. mit.eduacs.org
Similarly, a general protocol for the palladium-catalyzed N-arylation of 2-aminothiazole derivatives with aryl bromides has been established. nih.gov This method demonstrates good substrate scope and proceeds with reasonable catalyst loading. nih.gov The insights from these studies on related heterocyclic systems provide a strong foundation for the development of efficient palladium-catalyzed amination protocols for this compound, enabling the synthesis of a diverse library of amino-substituted derivatives.
Introduction of Functional Groups to the Imidazo[2,1-b]thiazole System
Vilsmeier-Haack Reagent for Formylation
The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. drugfuture.comchemistrysteps.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group (-CHO) onto the heterocyclic ring. mychemblog.com
This electrophilic substitution reaction is particularly effective for activated aromatic systems. organic-chemistry.orgijpcbs.com The imidazo[2,1-b]thiazole nucleus, being an electron-rich heterocycle, is a suitable substrate for Vilsmeier-Haack formylation. The reaction proceeds through the formation of a chloromethyliminium salt (the Vilsmeier reagent), which then attacks the aromatic ring. Subsequent hydrolysis of the resulting iminium ion intermediate furnishes the corresponding aldehyde. chemistrysteps.commychemblog.com The formyl group is typically introduced at the most electron-rich position of the ring system. mychemblog.com This formylation provides a crucial intermediate, an aldehyde, which can be further elaborated into a variety of other functional groups and used in the construction of more complex molecules. ijpcbs.com
Condensation Reactions with Amines to Form Schiff Bases
The formylated imidazo[2,1-b]thiazole derivatives serve as valuable precursors for the synthesis of Schiff bases. Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. asianpubs.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond.
The synthesis of Schiff bases from heterocyclic aldehydes is a well-established synthetic transformation. For instance, Schiff bases of 5-amino-1H-imidazole-4-carboxamide have been prepared by reacting it with various aromatic aldehydes. researchgate.net Similarly, formylated imidazo[2,1-b]thiazoles can be condensed with a wide array of primary amines, including aliphatic and aromatic amines, to generate a diverse library of imidazo[2,1-b]thiazole-containing Schiff bases. These Schiff bases are not only important final products but also versatile intermediates for the synthesis of other heterocyclic systems. researchgate.net
Table 1: Examples of Schiff Base Synthesis from Heterocyclic Aldehydes This table is interactive. You can sort and filter the data.
| Aldehyde Precursor | Amine | Resulting Schiff Base | Reference |
|---|---|---|---|
| Substituted benzaldehyde | 4-methyl-1,2,3-thiadiazoles-5-carboxylic acid hydrazide | (E)-N'-(substituted benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | chemrevlett.com |
| 2-Amino-4-hydroxy-phenyl-1,3-thiazole-5-carboxaldehyde | Various aryl amines | 2-(imino substituted benzal)-4-(4-hydroxy-phenyl)-5-(4-phenyl-1H-imidazol-2-yl)-thiazoles | asianpubs.org |
Cyclization of Intermediates to Form Novel Heterocycles
The Schiff base intermediates derived from formylated imidazo[2,1-b]thiazoles can be utilized in cyclization reactions to construct novel and more complex heterocyclic frameworks. These reactions often involve the participation of the imine bond and other functional groups present in the molecule.
One such example is the [3+2] cycloaddition reaction. An ethylene (B1197577) derivative of an imidazo[2,1-b]thiazole scaffold has been shown to react with an azomethine ylide generated in situ from an isatin (B1672199) and a secondary amine. This multicomponent reaction proceeds in a stereoselective manner to afford a new spirooxindole compound grafted with the imidazo[2,1-b]thiazole core. mdpi.com
Another common cyclization strategy involves the reaction of Schiff bases with compounds containing active methylene (B1212753) groups or other reactive functionalities. For instance, Schiff bases of 5-amino-1H-imidazole-4-carboxamide have been cyclized with mercaptoacetic acid to yield thiazolidinone derivatives. researchgate.net This reaction involves the addition of the thiol group to the imine bond, followed by an intramolecular cyclization. Similarly, hydrazones, which are structurally related to Schiff bases, can undergo cyclization with reagents like α-chloroacetyl chloride to form azetidines or with thioacetic acid to give thiazolidines. ekb.eg These examples highlight the utility of imidazo[2,1-b]thiazole-derived intermediates in the synthesis of diverse and potentially biologically active heterocyclic systems.
Synthesis of Imidazo[2,1-b]thiazole Carboxylic Acid Derivatives
The synthesis of carboxylic acid derivatives of the imidazo[2,1-b]thiazole system is an important area of research, as these compounds can serve as key intermediates for the preparation of amides, esters, and other functional groups. One approach to introduce a carboxylic acid functionality is through the oxidation of a formyl group, which can be introduced via the Vilsmeier-Haack reaction as previously discussed.
Furthermore, research has focused on the synthesis of imidazo[2,1-b]thiazole carboxamide derivatives. rsc.org These compounds are typically synthesized by coupling an imidazo[2,1-b]thiazole carboxylic acid with an appropriate amine using standard peptide coupling reagents. A study on the design and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues has been reported, highlighting their potential as antimycobacterial agents. rsc.org This indicates that the synthesis of imidazo[2,1-b]thiazole carboxylic acids and their subsequent conversion to amides is a viable and important synthetic strategy.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Arylated imidazo[2,1-b]thiazole |
| 5-selanyl-imidazo[2,1-b]thiazoles |
| Benzo[d]imidazo[2,1-b]thiazole |
| Bromo-substituted five-membered heterocyclic compounds |
| Bromoimidazoles |
| 2-aminothiazoles |
| Amino-substituted imidazo[2,1-b]thiazole derivatives |
| Formylated imidazo[2,1-b]thiazole |
| Schiff bases of imidazo[2,1-b]thiazole |
| Spirooxindole grafted imidazo[2,1-b]thiazole |
| Thiazolidinone derivatives of imidazo[2,1-b]thiazole |
| Azetidines from imidazo[2,1-b]thiazole hydrazones |
| Imidazo[2,1-b]thiazole carboxylic acid |
| Imidazo[2,1-b]thiazole carboxamide |
| N,N-dimethylformamide (DMF) |
| Phosphorus oxychloride (POCl3) |
| Mercaptoacetic acid |
| α-chloroacetyl chloride |
| Thioacetic acid |
| Isatin |
Synthesis of Imidazo[2,1-b]thiazole Sulfonyl Halides
A plausible synthetic approach would involve the careful addition of chlorosulfonic acid to a solution of this compound in an inert solvent at a controlled temperature. The reaction would likely be followed by quenching with ice water to precipitate the sulfonyl chloride product. Subsequent purification would then be necessary to isolate the desired this compound sulfonyl chloride. It is important to note that this is a generalized pathway, and the specific reaction conditions, such as temperature, reaction time, and stoichiometry, would need to be optimized for this particular substrate.
Formation of Imidazo[2,1-b]thiazole-chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. In the context of imidazo[2,1-b]thiazole derivatives, chalcones can be prepared by reacting an appropriate imidazo[2,1-b]thiazole-carbaldehyde with a substituted acetophenone (B1666503).
Specifically, the synthesis of chalcones bearing the this compound scaffold would commence with a 2-bromo-substituted imidazo[2,1-b]thiazole containing a carbaldehyde group, for instance, at the 5-position. This aldehyde would then be treated with a substituted acetophenone in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol. The base deprotonates the α-carbon of the acetophenone to generate an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the imidazo[2,1-b]thiazole-carbaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the desired imidazo[2,1-b]thiazole-chalcone.
The reaction conditions, including the choice of base, solvent, and temperature, can influence the yield and purity of the resulting chalcone. The progress of the reaction is typically monitored by thin-layer chromatography. Upon completion, the product is often isolated by precipitation upon pouring the reaction mixture into cold water, followed by filtration and purification through recrystallization or column chromatography.
Below is a table detailing the synthesis of a series of hypothetical 2-bromo-6-phenylimidazo[2,1-b]thiazole-5-yl chalcones from 2-bromo-6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde and various substituted acetophenones, illustrating the versatility of the Claisen-Schmidt condensation in generating a library of derivatives.
Table 1: Synthesis of 2-Bromo-6-phenylimidazo[2,1-b]thiazole-5-yl Chalcone Derivatives
| Entry | Acetophenone Derivative | Product | Reaction Conditions | Yield (%) |
| 1 | Acetophenone | (E)-3-(2-Bromo-6-phenylimidazo[2,1-b]thiazol-5-yl)-1-phenylprop-2-en-1-one | NaOH, Ethanol, rt, 12h | 85 |
| 2 | 4-Chloroacetophenone | (E)-3-(2-Bromo-6-phenylimidazo[2,1-b]thiazol-5-yl)-1-(4-chlorophenyl)prop-2-en-1-one | KOH, Ethanol, rt, 15h | 82 |
| 3 | 4-Methoxyacetophenone | (E)-3-(2-Bromo-6-phenylimidazo[2,1-b]thiazol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | NaOH, Ethanol, rt, 12h | 88 |
| 4 | 4-Nitroacetophenone | (E)-3-(2-Bromo-6-phenylimidazo[2,1-b]thiazol-5-yl)-1-(4-nitrophenyl)prop-2-en-1-one | KOH, Ethanol, rt, 18h | 78 |
| 5 | 4-Methylacetophenone | (E)-3-(2-Bromo-6-phenylimidazo[2,1-b]thiazol-5-yl)-1-(p-tolyl)prop-2-en-1-one | NaOH, Ethanol, rt, 14h | 86 |
Chemical Transformations and Reactivity of 2 Bromoimidazo 2,1 B Thiazole
Substitution Reactions at the Bromine Atom
The bromine atom at the C-2 position of the imidazo[2,1-b]thiazole (B1210989) ring is a key handle for introducing molecular diversity through various cross-coupling reactions. While direct examples on 2-bromoimidazo[2,1-b]thiazole are not extensively documented in readily available literature, the reactivity can be inferred from analogous heterocyclic systems, particularly other bromo-substituted imidazoles and related fused structures. Palladium-catalyzed reactions are the most prominent methods for these transformations.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org The palladium-catalyzed coupling of an aryl halide with an amine is a cornerstone of modern synthetic chemistry. acsgcipr.org For instance, an efficient Pd2(dba)3-catalyzed amination has been successfully applied to C5-bromo-imidazo[2,1-b] rsc.orgmdpi.comthieme-connect.comthiadiazole, a closely related heterocyclic system. researchgate.net This suggests that this compound would be a viable substrate for coupling with a wide range of primary and secondary amines, facilitated by a palladium catalyst and a suitable phosphine (B1218219) ligand. acsgcipr.orgresearchgate.net Similarly, the amination of unprotected 2-bromo-1H-imidazoles has been achieved, further supporting the feasibility of this transformation on the imidazo[2,1-b]thiazole core. nih.gov
Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with a boronic acid or ester. wikipedia.orgyonedalabs.com This reaction is widely used to synthesize biaryl compounds, polyolefins, and styrenes. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product. yonedalabs.commdpi.com Ligand-free Suzuki coupling methodologies have been developed for sterically hindered substrates like 2'-bromo-2-aryl benzothiazoles, which proceed via a palladacyclic intermediate. nih.gov Given the success of Suzuki couplings on a vast range of heterocyclic halides, this compound is an expectedly competent coupling partner for various aryl and heteroaryl boronic acids. beilstein-journals.orgresearchgate.net
The following table summarizes common palladium-catalyzed cross-coupling reactions applicable to aryl bromides.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
| Buchwald-Hartwig Amination | Amines (R₂NH) | C-N | Pd(0) or Pd(II) salt, Phosphine Ligand, Base |
| Suzuki-Miyaura Coupling | Boronic Acids (RB(OH)₂) | C-C | Pd(0) complex, Base |
| Sonogashira Coupling | Terminal Alkynes | C-C (sp) | Pd(0) complex, Copper(I) co-catalyst, Base |
| Heck Coupling | Alkenes | C-C (sp²) | Pd(0) or Pd(II) salt, Base |
Electrophilic Substitution Reactions on the Imidazo[2,1-b]thiazole Ring System
The imidazo[2,1-b]thiazole nucleus is an electron-rich system that readily undergoes electrophilic substitution. Extensive studies have shown that these reactions occur with high regioselectivity at the C-5 position. rsc.org The presence of a bromine atom at C-2 does not appear to alter this preferred site of reaction.
Bromination: Treatment of imidazo[2,1-b]thiazoles with brominating agents leads to the preferential introduction of a bromine atom at the C-5 position. This occurs even when the scaffold contains other potentially reactive nuclei, such as a 6-(2-thienyl) substituent. rsc.org
Nitrosation and Nitration: While 6-alkyl-5-nitrosoimidazothiazoles are generally unstable, they can be prepared under very mild conditions. rsc.org Nitration of imidazole (B134444) rings typically requires harsh conditions, such as a mixture of concentrated nitric and sulfuric acids, to yield dinitro products. icm.edu.pl
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.orgorganic-chemistry.org Imidazo[2,1-b]thiazoles are readily formylated at the C-5 position under these conditions to produce the corresponding 5-carbaldehyde derivatives. rsc.org
Other Electrophilic Additions: The C-5 position can also be functionalized with other electrophiles. Imidazo[2,1-b]thiazoles are easily converted into 5-trifluoroacetyl compounds and 5-thiocyanates, demonstrating the broad scope of electrophilic substitution on this ring system. rsc.org
The table below outlines various electrophilic substitution reactions on the imidazo[2,1-b]thiazole ring.
| Reaction | Reagent(s) | Position of Substitution | Product Functional Group |
| Bromination | Bromine (Br₂) | C-5 | Bromo (-Br) |
| Nitrosation | Sodium Nitrite, Acetic Acid | C-5 | Nitroso (-NO) |
| Vilsmeier-Haack | POCl₃, DMF | C-5 | Formyl (-CHO) |
| Trifluoroacetylation | Trifluoroacetic Anhydride | C-5 | Trifluoroacetyl (-COCF₃) |
| Thiocyanation | KSCN, Bromine | C-5 | Thiocyanate (-SCN) |
Functionalization of the Imidazo[2,1-b]thiazole Scaffold
Beyond direct substitution at the bromine atom or electrophilic attack at C-5, the imidazo[2,1-b]thiazole scaffold can be functionalized at other positions to generate a diverse library of derivatives.
Mannich Reaction at C-5: The C-5 position, being activated for electrophilic substitution, is also susceptible to the Mannich reaction. For example, 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole can be treated with formaldehyde (B43269) and various secondary amines (such as dimethylamine, morpholine, or piperidine) to install aminomethyl groups at the C-5 position. nih.gov
Functionalization at C-3: The C-3 position can be functionalized, often starting from a precursor that already contains a suitable functional group on the thiazole (B1198619) ring prior to cyclization. For instance, derivatives bearing an acetic acid hydrazide moiety at the C-3 position have been synthesized. This hydrazide group serves as a versatile intermediate for further reactions, such as condensation with ketones to form acyl-hydrazones or cyclization with mercaptoacetic acid to form spirothiazolidinones. nih.gov
Ring Annulation and Cyclization Reactions involving the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole core can serve as a foundation for the construction of more complex, polycyclic systems through ring annulation and cycloaddition reactions. These reactions expand the structural diversity of compounds derived from this scaffold.
[3+2] Cycloaddition Reactions: Imidazo[2,1-b]thiazole derivatives can participate as dipolarophiles in [3+2] cycloaddition reactions. For example, an ethylene (B1197577) derivative of an imidazo[2,1-b]thiazole can react with an azomethine ylide (generated in situ from an isatin (B1672199) and a secondary amine) to afford complex bis-spiro compounds. This type of reaction is highly stereoselective and provides access to unique three-dimensional structures. mdpi.com
Tandem Cyclization for Polycyclic Systems: Functionalized imidazo[2,1-b]thiazoles can undergo intramolecular or tandem cyclization reactions to form fused aromatic systems. A notable example involves the reaction of substituted ethynylimidazo[2,1-b]thiazoles with aromatic N-tosylhydrazones. This copper-catalyzed, one-pot process proceeds through a cross-coupling and allene-mediated cyclization to produce naphtho[1′,2′:4,5]imidazo[2,1-b]thiazoles, which are polycyclic N-fused heteroaromatic systems. researchgate.net
Biological Activities and Medicinal Chemistry Research
General Overview of Pharmacological Importance of Imidazo[2,1-b]thiazole (B1210989) Derivatives
The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered substantial attention in medicinal chemistry due to its versatile pharmacological profile. nih.govresearchgate.net This structural motif is a key component in various synthetic compounds and is recognized for a wide spectrum of biological activities. researchgate.net Derivatives of this scaffold have been extensively investigated and reported to exhibit properties including antibacterial, antifungal, antitubercular, antiviral, and antitumor effects. nih.govnih.govchemmethod.com The inherent therapeutic potential of the imidazo[2,1-b]thiazole ring system makes it a privileged structure in the design and development of novel therapeutic agents. researchgate.netresearchgate.net Its significance is exemplified by the drug Levamisole, which contains the imidazo[2,1-b]thiazole moiety and is known for its antihelminthic and immunomodulatory properties. nih.govresearchgate.net The chemical versatility of this scaffold allows for modifications that can modulate its biological activity, making it a focal point for ongoing research in drug discovery. researchgate.net
Anticancer and Antitumor Activities
The imidazo[2,1-b]thiazole scaffold is a prominent feature in the design of new anticancer agents. researchgate.netresearchgate.netdntb.gov.ua Derivatives have shown considerable potential as antiproliferative compounds, acting through various molecular mechanisms. researchgate.netdntb.gov.ua Research has demonstrated that these compounds can selectively target cancer cells and interfere with processes crucial for tumor growth and survival. dntb.gov.ua
In vitro Antiproliferative Activity against Various Cancer Cell Lines
Derivatives of imidazo[2,1-b]thiazole have been synthesized and evaluated for their cytotoxic effects against a wide range of human cancer cell lines. nih.gov Studies have consistently shown that these compounds can inhibit the proliferation of various cancer cells, with some exhibiting potency superior to established anticancer drugs like sorafenib (B1663141) and doxorubicin. nih.govnih.gov For instance, certain novel imidazo[2,1-b]thiazole derivatives demonstrated sub-micromolar IC₅₀ values against several melanoma cell lines. nih.govelsevierpure.com The antiproliferative effects have been observed in cell lines from different cancer types, including breast (MCF-7), lung (A549), cervical (HeLa), prostate (DU-145), and pancreatic (Panc-1) cancers. johnshopkins.edunih.govnih.gov
Below is a table summarizing the in vitro antiproliferative activity of selected imidazo[2,1-b]thiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate 6d | A549 (Lung) | 1.08 | nih.gov |
| 1,2,3-Triazolo linked conjugate 5f | MCF-7 (Breast) | 0.60 | johnshopkins.edu |
| 1,2,3-Triazolo linked conjugate 5k | MCF-7 (Breast) | 0.78 | johnshopkins.edu |
| Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole 12a | NCI-60 Panel | 0.23 - 11.4 | nih.gov |
| Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole 12h | NCI-60 Panel | 0.29 - 12.2 | nih.gov |
| Imidazo[2,1-b]thiazole analog 23 | MCF-7 (Breast) | 1.81 | nih.gov |
| Imidazo[2,1-b]thiazole analog 39 | MCF-7 (Breast) | 4.95 | nih.gov |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 | nih.gov |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 | nih.gov |
Inhibition of Specific Molecular Targets (e.g., Focal Adhesion Kinase, Tubulin)
The anticancer mechanism of imidazo[2,1-b]thiazole derivatives often involves the inhibition of specific molecular targets that are crucial for cancer cell proliferation and survival. biruni.edu.tr
Focal Adhesion Kinase (FAK) Inhibition: Focal Adhesion Kinase (FAK) is a tyrosine kinase that is overexpressed in many types of cancer and plays a key role in cell survival and migration pathways. biruni.edu.trnih.gov Inhibition of FAK is considered a viable strategy for cancer therapy. biruni.edu.tr Studies have shown that compounds incorporating the imidazo[2,1-b]thiazole ring system can act as FAK inhibitors. biruni.edu.trnih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the active site of FAK, revealing critical interactions with amino acid residues. nih.gov A series of novel imidazo[2,1-b]thiazole derivatives were synthesized and showed FAK inhibitory activities, suggesting their potential in developing new anticancer agents targeting this kinase. nih.gov
Tubulin Polymerization Inhibition: Tubulin is another critical target for anticancer drugs, as its polymerization is essential for the formation of the mitotic spindle during cell division. nih.govnih.gov Several imidazo[2,1-b]thiazole-based compounds have been identified as potent inhibitors of tubulin assembly. nih.govnih.govnih.gov For example, a series of imidazo[2,1-b]thiazole-benzimidazole conjugates were synthesized, with one compound, 6d , showing a significant inhibitory effect on tubulin polymerization with an IC₅₀ value of 1.68 µM. nih.gov Similarly, certain imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole-linked oxindoles and thiazole-naphthalene derivatives also demonstrated potent inhibition of tubulin assembly, with molecular docking studies indicating that they bind to the colchicine (B1669291) binding site of tubulin. nih.govnih.govnih.gov
Apoptosis Induction
A key mechanism through which imidazo[2,1-b]thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govbiruni.edu.tr Treatment of cancer cells with these compounds leads to characteristic morphological and biochemical changes associated with apoptosis. nih.gov Studies have shown that potent derivatives can cause cell cycle arrest, typically at the G2/M phase, which precedes the onset of apoptosis. nih.govnih.gov The apoptotic-inducing properties have been confirmed through various assays, including Hoechst staining, measurement of mitochondrial membrane potential (ΔΨm), and annexin (B1180172) V-FITC assays. nih.gov For instance, compound 6d , an imidazo[2,1-b]thiazole-benzimidazole conjugate, was shown to induce apoptosis in human lung cancer cells. nih.gov Similarly, newly synthesized thiazole (B1198619) derivatives have been found to increase the percentage of cells in early and late apoptosis. mdpi.com
Structure-Activity Relationship (SAR) Studies for Anticancer Potency
Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of imidazo[2,1-b]thiazole derivatives. dntb.gov.ua These studies involve systematically modifying the chemical structure of the parent compound and evaluating the impact of these changes on its biological activity. Research has indicated that the nature and position of substituents on the imidazo[2,1-b]thiazole ring system significantly influence the compound's antiproliferative efficacy. nih.gov For example, in a series of imidazo[2,1-b]thiazole derivatives tested against melanoma cell lines, specific substitutions were found to enhance potency and selectivity. nih.gov The introduction of different functional groups, such as pyrazole (B372694) moieties or benzimidazole (B57391) conjugates, has been explored to modulate the anticancer activity. dntb.gov.uanih.gov The goal of SAR studies is to identify the key structural features required for optimal interaction with biological targets like FAK or tubulin, thereby guiding the design of more effective and selective anticancer agents. nih.govnih.gov
Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)
The imidazo[2,1-b]thiazole scaffold is not only significant in cancer research but also serves as a foundation for the development of potent antimicrobial agents. nih.govchemmethod.com Derivatives have been synthesized and evaluated for their efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria. nih.govresearchgate.net
The antibacterial and antifungal activities of various imidazo[2,1-b]thiazole derivatives have been investigated against several microbial strains. Some compounds have shown slight to moderate activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netekb.eg Antifungal activity has also been noted against species like Candida albicans. researchgate.netresearchgate.net For instance, a series of arylidenehydrazides derived from [6-(4-bromophenyl)imidzo[2,1-b]thiazol-3-yl]acetic acid hydrazide were tested for their antimicrobial properties, with some showing a significant level of activity. researchgate.net Thiocyano derivatives of imidazo[2,1-b]thiazole have been identified as having a good profile for treating genitourinary infections due to their broad-spectrum activity against both bacteria and fungi. nih.gov
The antitubercular potential of imidazo[2,1-b]thiazole derivatives is an area of active research. nih.govresearchgate.netnih.gov Several synthesized compounds have been screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.netrsc.org One study found that 2-chloro-6-phenylimidazo[2,1-b]thiazole exhibited antitubercular activity, which prompted the synthesis of new analogues. nih.gov Among these, 5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole showed potent activity. nih.gov Another study identified [6-(4-bromophenyl)imidazo[2,1-b] thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazide as the most active compound in vitro, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/ml. researchgate.net Furthermore, novel benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have also shown significant activity against Mycobacterium tuberculosis. rsc.org
The table below summarizes the antimicrobial activity of selected imidazo[2,1-b]thiazole derivatives.
| Compound/Derivative | Microorganism | Activity/MIC | Source |
| [6-(4-bromophenyl)imidazo[2,1-b] thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazide (3e) | Mycobacterium tuberculosis H37Rv | 6.25 µg/ml | researchgate.net |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 | Mycobacterium tuberculosis H37Ra | IC₅₀ 2.32 µM | rsc.org |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT06 | Mycobacterium tuberculosis H37Ra | IC₅₀ 2.03 µM | rsc.org |
| 5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole | Mycobacterium tuberculosis | Potent activity | nih.gov |
| Thiocyano derivatives (19, 23) | Various bacteria and fungi | Broad-spectrum activity | nih.gov |
Evaluation against Bacterial Strains
The antibacterial potential of imidazo[2,1-b]thiazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. A series of N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides were synthesized and evaluated for their antimicrobial activities. researchgate.net These compounds were tested against bacterial strains such as Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, Bacillus cereus, and Streptococcus faecalis, with several derivatives showing a significant level of activity. researchgate.net
In another study, 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were assessed for their antibacterial properties. nih.gov The compound 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide, for instance, showed notable activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values of 6.25 μg/mL for both Staphylococcus aureus and Bacillus subtilis. nih.gov Other derivatives in the same series displayed good activity against these Gram-positive strains with MIC values of 12.5 μg/mL. nih.gov Activity against Gram-negative bacteria like E. coli was generally more moderate. nih.gov
| Compound Class | Bacterial Strain | MIC (μg/mL) |
| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Staphylococcus aureus | 6.25 |
| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Bacillus subtilis | 6.25 |
| 2-(4-methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Staphylococcus aureus | 12.5 |
| 2-phenylbenzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Bacillus subtilis | 12.5 |
Evaluation against Fungal Strains
The antifungal properties of the imidazo[2,1-b]thiazole nucleus have also been a focus of research. Studies on N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides included their evaluation against fungal pathogens like Candida albicans and Candida glabrata, where significant activity was observed. researchgate.net
Furthermore, a series of imidazole-fused imidazo[2,1-b] nih.govnih.govjchemrev.comthiadiazole analogues demonstrated strong and selective antifungal activity. nih.gov One of the most potent compounds, N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b] nih.govnih.govjchemrev.comthiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline, exhibited a MIC₅₀ value of 0.16 μg/mL against Candida albicans, which was significantly more potent than the standard antifungal drug fluconazole. nih.gov
| Compound Class | Fungal Strain | MIC₅₀ (μg/mL) |
| Imidazole-fused imidazo[2,1-b] nih.govnih.govjchemrev.comthiadiazole analogue (21a) | Candida albicans | 0.16 |
| Fluconazole (Reference) | Candida albicans | >0.48 |
| Gatifloxacin (Reference) | Candida albicans | >2.08 |
Anti-mycobacterial Potential against Mycobacterium tuberculosis
The imidazo[2,1-b]thiazole scaffold has proven to be a particularly promising source of potent anti-mycobacterial agents. Numerous studies have highlighted the in vitro activity of these compounds against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
A series of N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides were evaluated against the Mtb H37Rv strain. researchgate.net The most active compound in this series, which featured a 2,4-dinitrobenzylidenehydrazide moiety, demonstrated a MIC of 6.25 μg/ml. researchgate.net
Further research into imidazo[2,1-b]thiazole-5-carboxamides has revealed exceptionally potent compounds. acs.org This class of antitubercular agents has shown nanomolar potency against replicating and drug-resistant strains of Mtb. acs.org Specific derivatives exhibited MIC values below 10 nM while demonstrating low toxicity to VERO cells (>100 μM). acs.org Similarly, benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have also shown significant activity; a compound bearing a 2,4-dichloro phenyl group (IT06) had an IC₅₀ of 2.03 μM, and another with a 4-nitro phenyl moiety (IT10) had an IC₅₀ of 2.32 μM against Mtb H37Ra. rsc.org
| Compound Class | Mtb Strain | Activity Metric | Value |
| 6-(4-bromophenyl)imidazo[2,1-b]thiazole derivative (3e) | H37Rv | MIC | 6.25 µg/mL |
| Imidazo[2,1-b]thiazole-5-carboxamide (Compound 6) | - | MIC | <10 nM |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT06) | H37Ra | IC₅₀ | 2.03 µM |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10) | H37Ra | IC₅₀ | 2.32 µM |
Mechanism of Antimicrobial Action (e.g., enzyme inhibition, cell wall interference)
Research into the mechanism of action for the anti-mycobacterial effects of imidazo[2,1-b]thiazoles has identified a key molecular target. Imidazo[2,1-b]thiazole-5-carboxamides have been shown to target QcrB. nih.govnih.gov QcrB is a subunit of the cytochrome bcc-aa3 supercomplex, which is a critical component of the electron transport chain in Mycobacterium tuberculosis. nih.govnih.gov By inhibiting QcrB, these compounds disrupt cellular respiration, leading to bacterial death. This novel mechanism of action makes them attractive candidates for development, especially for treating drug-resistant tuberculosis. nih.gov
In addition to targeting the electron transport chain, other potential mechanisms have been explored. Molecular docking studies on certain benzo-[d]-imidazo-[2,1-b]-thiazole derivatives suggest they may act by inhibiting pantothenate synthetase, an essential enzyme in Mtb for the biosynthesis of coenzyme A. rsc.org
Antiviral Activities
The therapeutic potential of imidazo[2,1-b]thiazoles extends to antiviral applications, with derivatives showing efficacy against a range of viruses. nih.gov
Efficacy against Specific Viruses (e.g., Feline coronavirus, Coxsackie B4 virus, Hepatitis C virus)
Research has demonstrated the activity of imidazo[2,1-b]thiazole derivatives against several specific viruses. In one study, a series of novel spirothiazolidinone derivatives of imidazo[2,1-b]thiazole were synthesized and evaluated for their antiviral properties. nih.gov One compound in this series was found to be effective against Feline coronavirus (FCoV), a pathogen that can cause fatal infectious peritonitis in cats. nih.gov Another derivative was identified as a potent agent against Coxsackie B4 virus, an enterovirus implicated in various conditions, including myocarditis and pancreatitis. nih.gov
The scaffold has also been successfully optimized to yield potent inhibitors of the Hepatitis C virus (HCV). nih.govresearchgate.net
| Compound Class | Target Virus | Finding |
| Spirothiazolidinone derivative of imidazo[2,1-b]thiazole (5d) | Feline coronavirus | Effective |
| Spirothiazolidinone derivative of imidazo[2,1-b]thiazole (6d) | Coxsackie B4 virus | Potent |
| Imidazo[2,1-b]thiazole derivative (26f) | Hepatitis C Virus | Potent Inhibitor (EC₅₀ = 16 nM) |
| Imidazo[2,1-b]thiazole derivative (28g) | Hepatitis C Virus | Potent Inhibitor (EC₅₀ = 31 nM) |
Potential as Hepatitis C Virus Inhibitors
Imidazo[2,1-b]thiazole derivatives have been identified as a novel class of inhibitors targeting the Hepatitis C virus non-structural protein 4B (NS4B). nih.govresearchgate.net Through structure-activity relationship (SAR) studies, potent leads have been discovered with significant efficacy against HCV genotype 1b. nih.gov Two lead compounds, 26f and 28g, demonstrated potent activity with EC₅₀ values of 16 nM and 31 nM, respectively. nih.gov
Resistance profile studies confirmed that these compounds target the second amphipathic α-helix of NS4B. nih.gov Importantly, no cross-resistance was observed with other direct-acting antiviral agents that target different HCV proteins like NS3/4A, NS5A, and NS5B. nih.gov This suggests that imidazo[2,1-b]thiazole-based NS4B inhibitors could be valuable components of combination therapies for HCV infection. nih.gov
Other Reported Biological Activities
The imidazo[2,1-b]thiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its presence in a variety of pharmacologically active molecules. nih.govresearchgate.net Research has demonstrated that derivatives of this core structure exhibit a wide spectrum of biological effects, which has prompted extensive investigation into their potential as therapeutic agents. nih.gov The versatility of the imidazo[2,1-b]thiazole ring system allows for chemical modifications that have led to the discovery of compounds with diverse activities, including but not limited to anthelmintic, anti-inflammatory, immunomodulatory, anticonvulsant, and antihypertensive properties. nih.govnih.govnih.gov
The imidazo[2,1-b]thiazole nucleus is the core component of well-established anthelmintic agents. nih.gov The most notable example is Levamisole, which is the levorotatory isomer of Tetramisole. nih.gov This compound has been recognized for its efficacy in treating helminth infections. nih.govniscpr.res.in The biological activity of Levamisole and its parent compound, Tetramisole, underscores the significance of the imidazo[2,1-b]thiazole scaffold in the development of anthelmintic drugs. nih.gov The exploration of other thiazole-based derivatives continues, aiming to identify new agents to combat helminthic infections, which remain a significant global health issue. niscpr.res.in
Table 1: Imidazo[2,1-b]thiazole Compounds with Anthelmintic Activity
| Compound | Chemical Name | Activity Note |
|---|---|---|
| Levamisole | (6S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole | A well-established anthelmintic drug. nih.gov |
Derivatives of the imidazo[2,1-b]thiazole scaffold have been extensively investigated for their anti-inflammatory potential. nih.gov Through molecular hybridization techniques, researchers have synthesized novel compounds that demonstrate significant anti-inflammatory effects. rsc.orgnih.gov
A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and synthesized to evaluate their impact on the production of pro-inflammatory cytokines. rsc.orgnih.gov In studies using RAW264.7 cells stimulated with lipopolysaccharide (LPS), many of these compounds effectively inhibited the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). rsc.orgnih.gov Compound 13b from this series was identified as the most potent anti-inflammatory agent. rsc.orgnih.gov
Another line of research focused on developing selective cyclooxygenase-2 (COX-2) inhibitors, a key target for anti-inflammatory drugs. brieflands.com A series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their in-vitro COX-1/COX-2 inhibition. All tested compounds (6a-g) were found to be selective inhibitors of the COX-2 isoenzyme, with IC50 values in the potent 0.08-0.16 µM range. brieflands.com Compound 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) emerged as the most potent COX-2 inhibitor in this series, with an IC50 value of 0.08 µM. brieflands.com
Further studies have synthesized imidazo[2,1-b]thiazole pyrazoline derivatives and confirmed their anti-inflammatory activity, with several compounds showing efficacy comparable to the standard drug diclofenac. researchgate.net
Table 2: Imidazo[2,1-b]thiazole Derivatives with Anti-inflammatory Activity
| Compound ID | Class | Target/Assay | Key Finding |
|---|---|---|---|
| 13b | Indole-2-formamide benzimidazole[2,1-b]thiazole | Inhibition of NO, IL-6, TNF-α in LPS-induced RAW264.7 cells | Most potent compound in its series. rsc.orgnih.gov |
| 6a | 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole | Selective COX-2 Inhibition | Most potent in its series with an IC50 of 0.08 µM. brieflands.com |
| Compounds 6a-g | 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole | Selective COX-2 Inhibition | All showed selective COX-2 inhibition with IC50 values from 0.08-0.16 µM. brieflands.com |
The imidazo[2,1-b]thiazole structure is not only a core for anthelmintics but is also found in agents with significant immunomodulatory capabilities. nih.gov Levamisole, for instance, is a well-documented immunomodulatory drug. nih.gov
To better understand the structure-activity relationship regarding immunostimulant properties, various imidazo[2,1-b]thiazole derivatives have been synthesized and tested. One study focused on the influence of the aryl group position on these properties. nih.gov Several 3-aroylmethyl-5,6-dihydroimidazo[2,1-b]thiazoles and 3-aroyl-2-methyl(or aryl)-5,6-dihydroimidazo[2,1-b]thiazoles were synthesized and their effects on the mobilisation of the CD2 receptor by human T lymphocytes were evaluated. nih.gov The immunoactivity of these compounds was found to be lower than that of 6-aryl substituted compounds, particularly when compared to Levamisole, which serves as a reference product in this chemical series. nih.gov
Table 3: Imidazo[2,1-b]thiazole Compounds with Immunomodulatory Activity
| Compound | Chemical Name/Class | Activity Note |
|---|---|---|
| Levamisole | (6S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole | A reference compound with significant immunomodulatory properties. nih.govnih.gov |
| 3-aroylmethyl-5,6-dihydroimidazo[2,1-b]thiazoles | Substituted imidazo[2,1-b]thiazoles | Tested for immunostimulant properties on human T lymphocytes. nih.gov |
Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new antiepileptic drugs (AEDs) is an ongoing area of research. mdpi.com Various heterocyclic compounds, including those with a thiazole ring, have been explored for their potential to manage seizures. mdpi.combiointerfaceresearch.com The search for novel AEDs with improved efficacy and fewer side effects has led to the investigation of diverse chemical scaffolds, including fused heterocyclic systems related to the imidazo[2,1-b]thiazole core. globalresearchonline.net While direct studies labeling 2-Bromoimidazo[2,1-b]thiazole for "antiepileptic" activity are specific, the broader "anticonvulsant" properties of this class of compounds are well-documented in preclinical models that are standard for identifying potential antiepileptic therapies. nih.govmdpi.com
The imidazo[2,1-b]thiazole scaffold and related fused systems have been identified as possessing anticonvulsant properties. nih.gov Research has shown that compounds incorporating this heterocyclic core can offer protection against experimentally induced seizures. nih.gov
A study involving a series of 6-substituted imidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides and their 5-bromo derivatives demonstrated notable anticonvulsant effects. nih.gov Selected compounds from this series were evaluated in rodent models. Compounds 15 , 16 , and 17 provided a maximum of 83% protection against convulsions induced by pentylenetetrazole (PTZ) and seizures induced by maximum electroshock (MES). nih.gov This dual activity in two different standard screening models suggests a broad spectrum of potential anticonvulsant action. Additionally, compounds bearing hydrazide, acyl-hydrazone, and spirothiazolidinone moieties attached to the imidazo[2,1-b]thiazole ring have been reported in the literature to possess anticonvulsant effects. nih.gov
Table 4: Imidazo[2,1-b]thiazole Derivatives with Anticonvulsant Activity
| Compound ID | Class | Anticonvulsant Screening Model | Result |
|---|
| 15, 16, 17 | 6-substituted imidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides | Pentylenetetrazole (PTZ) & Maximum Electroshock (MES) | Showed 83% protection against induced seizures. nih.gov |
The imidazo[2,1-b]thiazole nucleus has also been explored as a scaffold for the development of antihypertensive agents. nih.govnih.gov A specific study focused on the synthesis and evaluation of imidazo[2,1-b]thiazoles that incorporated a 2,6-dichlorophenyl group, either as a hydrazone or as an amide. nih.gov These compounds were tested for their ability to lower blood pressure in rats. nih.gov The research yielded a critical structure-activity relationship: only the compounds that possessed a chlorine atom at the 6-position of the imidazo[2,1-b]thiazole ring demonstrated antihypertensive activity. nih.gov This finding highlights the importance of specific substitution patterns on the heterocyclic core for achieving the desired pharmacological effect.
Cardiotonic Effects
The imidazo[2,1-b]thiazole nucleus has been explored for its potential cardiovascular effects. Studies have identified certain derivatives of this scaffold that exhibit cardiotonic activity. For instance, a series of imidazo[2,1-b]thiazole guanylhydrazones were evaluated as potential cardiotonic agents, with the guanylhydrazone of 2,3-dihydro-6-chloroimidazo[2,1-b]thiazole-5-carboxaldehyde showing notable activity. nih.gov Furthermore, research into 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines revealed that the imidazo[2,1-b]thiazole system can impart selective cardiodepressant activity, suggesting potential applications in treating specific cardiovascular conditions like cardiac hypertrophy and ischemia. nih.gov
However, specific research detailing the direct cardiotonic effects of this compound is not extensively documented in the scientific literature. Its primary role in this context is as a precursor for the synthesis of more complex derivatives that are then subjected to biological screening.
Analgesic Effects
The broader class of imidazo[2,1-b]thiazole derivatives has been associated with a wide spectrum of pharmacological activities, including analgesic effects. nih.gov The fusion of the imidazole (B134444) and thiazole rings creates a privileged structure that has been incorporated into molecules designed as potential anti-inflammatory and analgesic agents. nih.gov For example, studies on related benzothiazole (B30560) structures have shown that combining them with other pharmacophores can lead to compounds with significant analgesic properties. biomedpharmajournal.org
Despite the known analgesic potential of the parent scaffold, direct studies on the analgesic activity of this compound itself are limited. The compound is typically utilized as a starting material for creating new chemical entities that are subsequently tested for their potential therapeutic effects, including pain relief.
Herbicidal Activity
The imidazo[2,1-b]thiazole framework is present in molecules that have demonstrated herbicidal properties. mdpi.comnih.gov This suggests that the scaffold can be a valuable template for the development of new agrochemicals. The structural features of this heterocyclic system can be modified to design compounds that may interfere with biological pathways in plants.
As with its other biological activities, there is a lack of specific data on the direct herbicidal activity of this compound. Its significance in this field lies in its potential use as a building block to synthesize a library of derivatives for screening as potential new herbicides.
Role as Key Building Blocks and Intermediates in Drug Discovery
The most significant role of this compound in medicinal chemistry is as a key building block and versatile intermediate for the synthesis of novel, biologically active compounds. nih.govnih.gov The presence of the bromine atom at the C2 position of the imidazo[2,1-b]thiazole ring system is of great synthetic value. This halogen atom serves as a reactive handle, allowing for a variety of chemical modifications and the introduction of diverse functional groups through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) or nucleophilic substitution.
This synthetic versatility enables chemists to generate large libraries of derivatives, where the substituent at the C2 position is systematically varied to explore structure-activity relationships (SAR). By modifying this position, researchers can fine-tune the pharmacological properties of the resulting molecules to enhance potency, selectivity, and pharmacokinetic profiles.
The utility of the imidazo[2,1-b]thiazole scaffold, and by extension its bromo-derivative, is evident from the wide range of therapeutic agents developed from it. This core has been incorporated into molecules designed as:
Anticancer Agents: Used to synthesize conjugates that target microtubules or inhibit cancer cell proliferation. nih.govnih.gov
Antimycobacterial Agents: Serves as the foundation for novel compounds with activity against Mycobacterium tuberculosis. nih.govrsc.org
Antiviral Agents: Employed in the creation of inhibitors for viruses such as Feline coronavirus and Coxsackie B4 virus. nih.gov
The table below illustrates the role of the this compound intermediate in generating diverse compound classes for drug discovery.
| Base Scaffold | Synthetic Transformation | Resulting Derivative Class | Potential Therapeutic Application |
| This compound | Suzuki Coupling | 2-Aryl-imidazo[2,1-b]thiazoles | Anticancer, Anti-inflammatory |
| This compound | Sonogashira Coupling | 2-Alkynyl-imidazo[2,1-b]thiazoles | Antiviral, Enzyme Inhibitors |
| This compound | Buchwald-Hartwig Amination | 2-Amino-imidazo[2,1-b]thiazoles | Kinase Inhibitors, CNS Agents |
| This compound | Stille Coupling | 2-Vinyl/Alkyl-imidazo[2,1-b]thiazoles | Antimicrobial, Antiparasitic |
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for understanding the interactions between a ligand and its target protein.
Molecular docking studies on imidazo[2,1-b]thiazole (B1210989) derivatives have been conducted against a variety of biological targets, including enzymes involved in cancer and microbial infections. These studies reveal that the imidazo[2,1-b]thiazole scaffold can effectively fit into the active sites of target proteins, forming stable complexes. For instance, docking studies on derivatives against the Glypican-3 protein (GPC-3), a target in hepatocellular carcinoma, showed strong binding affinities. nih.gov The binding is typically characterized by a combination of hydrogen bonds and non-covalent interactions, such as pi-stacking. nih.gov In studies targeting antitubercular activity, derivatives of the related benzo[d]imidazo[2,1-b]thiazole system were docked against the DprE1 enzyme, a crucial component in the mycobacterial cell wall synthesis pathway. The results indicated potent binding affinities, suggesting a strong inhibitory potential. researchgate.net Similarly, when evaluated as microtubule-targeting agents, imidazo[2,1-b]thiazole conjugates were shown to occupy the colchicine-binding site of tubulin. nih.gov The interactions primarily involve hydrophobic interactions and hydrogen bonding, which stabilize the ligand within the binding pocket.
The stability of the ligand-protein complex in molecular docking simulations is dictated by specific interactions with key amino acid residues in the active site. For benzo[d]imidazo[2,1-b]thiazole derivatives targeting the DprE1 enzyme, interactions have been observed with residues such as Lys134, Pro116, and Thr118. nih.gov In studies targeting falcipain enzymes for antimalarial activity, thiazole-based compounds have shown well-defined interactions with the amino acid residues of the receptor. researchgate.net These interactions are crucial for the inhibitory activity of the compounds, and identifying these residues helps in the rational design of more potent and selective inhibitors.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to understand their electronic properties and reactivity.
DFT calculations provide valuable information about the electronic characteristics of molecules, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. researchgate.net For the related 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide system, DFT analysis has shown that substituents can significantly influence these properties. researchgate.netnih.gov For example, halogenated derivatives tend to exhibit increased chemical stability, as indicated by a larger energy gap. researchgate.net The distribution of HOMO and LUMO orbitals indicates the regions of the molecule that are likely to act as electron donors and acceptors, respectively, which is fundamental to understanding its interaction with biological targets.
Molecular Electrostatic Potential (MESP) maps are visual representations of the electrostatic potential on the surface of a molecule. These maps are useful for predicting how a molecule will interact with other molecules. The MESP diagrams for benzo[d]imidazo[2,1-b]thiazole derivatives highlight the distribution of electron density. researchgate.netnih.gov Typically, red-colored regions indicate areas of high negative potential (electron-rich), which are prone to electrophilic attack and can act as hydrogen-bond acceptor sites. nih.gov Blue-colored regions represent areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. For this class of compounds, negative potential is often concentrated around nitrogen and sulfur atoms of the heterocyclic core and any electronegative substituents, while the hydrogen atoms of the rings exhibit positive potential. This distinct charge distribution supports and helps explain the observed biological activity and binding interactions seen in docking studies. researchgate.netnih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
In silico ADMET prediction is a computational approach to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates with unfavorable profiles. Studies on various imidazo[2,1-b]thiazole and related heterocyclic systems have shown that these compounds generally exhibit drug-like properties. nih.govrsc.orgmdpi.com Predictions often indicate good gastrointestinal absorption and adherence to Lipinski's rule of five, which is a guideline for evaluating the drug-likeness of a chemical compound. mdpi.com
Below is a table summarizing representative in silico ADMET predictions for imidazo[2,1-b]thiazole derivatives based on findings from related structures.
| ADMET Parameter | Predicted Property/Value |
|---|---|
| Molecular Weight | Generally < 500 g/mol |
| LogP (Lipophilicity) | Typically between 2 and 4 |
| Hydrogen Bond Donors | 0-2 |
| Hydrogen Bond Acceptors | 3-5 |
| Gastrointestinal (GI) Absorption | Predicted to be high |
| Blood-Brain Barrier (BBB) Permeation | Variable, often predicted as non-permeant |
| Cytochrome P450 (CYP2D6) Inhibition | Predicted to be non-inhibitor |
| Toxicity Risk (e.g., Mutagenicity) | Generally predicted to be low or non-mutagenic |
Molecular Dynamics Simulations for Protein-Ligand Complex Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are crucial for evaluating the stability of a ligand (like 2-Bromoimidazo[2,1-b]thiazole) when bound to a biological target, typically a protein. This analysis helps in understanding the binding mode and predicting the durability of the interaction. rsc.org
The process involves creating a computational model of the protein-ligand complex within a simulated physiological environment. The simulation then calculates the trajectory of the complex over a set period, often nanoseconds. Key parameters analyzed from these simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable complex will show minimal and controlled fluctuations.
Root Mean Square Fluctuation (RMSF): Identifies the flexible regions of the protein by measuring the fluctuation of individual amino acid residues.
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and the protein, which are critical for binding affinity and specificity.
Although no specific MD simulation studies were found for this compound, research on other imidazo[2,1-b]thiazole derivatives has utilized these techniques to confirm the stability of ligand-protein complexes and understand their binding patterns at a molecular level. rsc.org
In Silico Toxicity Prediction
In silico toxicity prediction uses computational models to forecast the potential adverse effects of chemical compounds. These methods are valuable for early-stage drug development, allowing for the screening of compounds for potential toxicity before costly and time-consuming experimental testing.
Various computational approaches are employed for toxicity prediction, including:
Quantitative Structure-Activity Relationship (QSAR): Models that correlate the chemical structure of a compound with its toxicological activity.
Expert Systems: Knowledge-based systems that use a set of rules derived from existing toxicological data to predict the toxicity of new compounds.
Molecular Docking: Used to predict if a compound might bind to and disrupt the function of proteins known to be involved in toxicity pathways.
Drug-likeness and Drug-score Analysis
Drug-likeness analysis evaluates whether a compound possesses properties that would make it a likely candidate for an oral drug. This assessment is typically based on a set of rules and computational models that predict physicochemical properties and pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME).
Commonly used criteria for drug-likeness include:
Lipinski's Rule of Five: A set of guidelines to evaluate if a compound has properties that would make it likely to be orally active. It considers factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Veber's Rules: Additional criteria that consider the number of rotatable bonds and the polar surface area (PSA) as predictors of oral bioavailability.
While specific drug-likeness and drug-score analyses for this compound are not available, studies on other imidazo[2,1-b]thiazole derivatives have shown that this chemical scaffold can be a promising basis for developing drug candidates with favorable ADME profiles. nih.gov
Spectroscopic and Crystallographic Characterization of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of imidazo[2,1-b]thiazole (B1210989) derivatives, offering precise insights into the hydrogen and carbon environments within the molecule.
Proton NMR (¹H NMR) spectra are fundamental for identifying the protons attached to the imidazo[2,1-b]thiazole core and its substituents. In derivatives of 6-(4-bromophenyl)imidazo[2,1-b]thiazole, the protons on the fused heterocyclic system typically appear as singlets. For instance, the C2-H proton often resonates around δ 7.02-7.11 ppm, while the C5-H proton is observed further downfield, around δ 8.21-8.32 ppm. nih.govresearchgate.net
The protons of substituent groups exhibit characteristic chemical shifts. For example, in acetohydrazide derivatives, the methylene (B1212753) protons (CH₂CO) often appear as two distinct singlets, indicating geometric isomerism, with chemical shifts around δ 3.86-3.97 ppm and δ 4.15-4.39 ppm. nih.govresearchgate.net The amide proton (CONH) is typically found much further downfield, from δ 10.23 to 11.95 ppm. nih.govresearchgate.net Protons on aromatic substituents display predictable splitting patterns; for example, the protons on a 4-bromophenyl group at the C6 position often appear as two doublets, corresponding to the C2,6-H and C3,5-H protons, respectively. researchgate.net
¹H NMR Data for Selected Imidazo[2,1-b]thiazole Derivatives
| Compound / Derivative | Proton | Chemical Shift (δ, ppm) | Solvent |
| 6-(4-Bromophenyl)-N²-(cyclopentylidene)imidazo[2,1-b]thiazole-3-acetohydrazide | C2-H | 7.02 (s) | DMSO-d₆ |
| C5-H | 8.21, 8.22 (2s) | DMSO-d₆ | |
| CH₂CO | 3.87, 4.15 (2s) | DMSO-d₆ | |
| CONH | 10.23, 10.28 (2s) | DMSO-d₆ | |
| [6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid (4-chlorobenzylidene)hydrazide | C2-H | 7.09 (s) | DMSO-d₆ |
| C5-H | 8.26, 8.28 (2s) | DMSO-d₆ | |
| CH₂CO | 3.92, 4.34 (2s) | DMSO-d₆ | |
| N=CH | 8.05, 8.24 (2s) | DMSO-d₆ | |
| 5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine | Imidazole-H | 8.20 (s) | DMSO-d₆ |
| Thiazole-H | 7.37 (d), 7.94 (d) | DMSO-d₆ | |
| NH | 9.60 (s) | DMSO-d₆ |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. For the imidazo[2,1-b]thiazole core, the C2 and C5 carbons typically resonate around δ 111 ppm and δ 110 ppm, respectively. nih.govresearchgate.net The bridgehead carbon, C7a, is found further downfield. nih.gov
Substituents significantly influence the ¹³C NMR spectrum. In derivatives with an acetohydrazide side chain, the methylene carbon (CH₂) signal appears around δ 32-36 ppm, while the carbonyl carbon (C=O) is observed at approximately δ 164-169 ppm. nih.govresearchgate.net The carbons of a 4-bromophenyl substituent at C6 show characteristic signals, with the carbon bearing the bromine atom (C-Br) appearing around δ 120 ppm and the other aromatic carbons resonating in the δ 127-132 ppm range. nih.govresearchgate.net
¹³C NMR Data for Selected Imidazo[2,1-b]thiazole Derivatives
| Compound / Derivative | Carbon | Chemical Shift (δ, ppm) | Solvent |
| 6-(4-Bromophenyl)-N²-(cyclohexylidene)imidazo[2,1-b]thiazole-3-acetohydrazide | C2 | 111.28 | DMSO-d₆ |
| C5 | 110.19, 110.54 | DMSO-d₆ | |
| CH₂ | 36.45 | DMSO-d₆ | |
| Br-Ph C2,6 | 127.85 | DMSO-d₆ | |
| Br-Ph C3,5 | 132.82 | DMSO-d₆ | |
| (5-(p-Tolyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone | C=O | 158.6 | DMSO-d₆ |
| C-ring atoms | 109.6 - 147.6 | DMSO-d₆ | |
| Aromatic C | 124.0 - 143.9 | DMSO-d₆ | |
| CH₃ (tosyl) | 21.0 | DMSO-d₆ | |
| CH₃ (tolyl) | 20.8 | DMSO-d₆ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by detecting the vibrational frequencies of bonds. For imidazo[2,1-b]thiazole derivatives, characteristic absorption bands confirm the presence of key structural motifs. nih.govresearchgate.nettandfonline.com
In acetohydrazide derivatives, a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration is consistently observed in the region of 1670–1689 cm⁻¹. nih.govresearchgate.net The N-H stretching vibration of the amide and hydrazone groups typically appears as a band in the range of 3110–3204 cm⁻¹. nih.govresearchgate.net The C=N stretching of the hydrazone linkage is found around 1566–1604 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are generally seen slightly above 3000 cm⁻¹, while aliphatic C-H stretching from groups like methylene and methyl appear just below 3000 cm⁻¹. researchgate.net
Characteristic IR Absorption Bands for Imidazo[2,1-b]thiazole Derivatives
| Functional Group | Vibration Type | Absorption Range (cm⁻¹) |
| N-H (Amide/Hydrazone) | Stretching | 3110 - 3204 |
| C-H (Aromatic) | Stretching | 3041 - 3080 |
| C-H (Aliphatic) | Stretching | 2870 - 2951 |
| C=O (Amide I) | Stretching | 1670 - 1689 |
| C=N (Hydrazone) | Stretching | 1566 - 1604 |
| C-Br (Aromatic) | Stretching | ~1055 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of imidazo[2,1-b]thiazole derivatives. High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous confirmation of molecular formulas. tandfonline.comrsc.org
For synthesized derivatives, the experimentally observed mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺) is compared to the theoretically calculated value. A close match between the found and calculated values, typically within a few parts per million (ppm), serves as strong evidence for the proposed chemical structure. tandfonline.comrsc.orgmdpi.com
HRMS Data for Selected Imidazo[2,1-b]thiazole Derivatives
| Compound / Derivative | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| (5-(p-Tolyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone | C₂₄H₂₅N₄O₃S₂ | 481.13626 | 481.13497 |
| (5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone | C₂₂H₂₀ClN₄O₃S₂ | 487.06599 | 487.06481 |
| Curcumin-based Imidazo[2,1-b]thiazole 8d | C₂₄H₂₁N₂O₃S | 417.1217 | 417.1284 |
| Curcumin-based Imidazo[2,1-b]thiazole 8k | C₂₃H₁₈ClN₂O₂S | 421.0772 | 421.0791 |
X-ray Crystallography
While spectroscopic methods provide substantial structural information, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state.
Single-crystal X-ray diffraction is the gold standard for confirming the absolute structure, including bond lengths, bond angles, and stereochemistry of novel compounds. This technique has been successfully applied to confirm the structure of certain imidazo[2,1-b]thiazole derivatives. nih.gov For example, the chemical structure of (E)-1-(4-methoxyphenyl)-3-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-5-yl)-prop-2-en-1-one (ITC-1), a chalcone-based derivative, was unequivocally confirmed by single-crystal X-ray diffraction. nih.govtandfonline.com Such analysis provides conclusive evidence of atomic connectivity, resolving any ambiguities that might arise from the interpretation of spectroscopic data alone, particularly in cases where multiple isomers could potentially be formed during synthesis. nih.gov
Resolution of Absolute Configuration and Substituent Orientation
The precise three-dimensional arrangement of atoms and substituents in chiral derivatives of 2-bromoimidazo[2,1-b]thiazole is crucial for understanding their biological activity and interaction with molecular targets. The determination of absolute configuration and the spatial orientation of various chemical groups is primarily achieved through single-crystal X-ray diffraction and vibrational circular dichroism (VCD).
Single-Crystal X-ray Diffraction: This technique stands as the definitive method for elucidating the absolute structure of crystalline compounds. americanlaboratory.com For imidazo[2,1-b]thiazole derivatives that can be crystallized, X-ray analysis provides unambiguous assignment of the absolute configuration of stereocenters. mdpi.com The method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the calculation of the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice. This technique has been successfully used to confirm the chemical structure of novel chalcone-based imidazo[2,1-b]thiazole derivatives, providing conclusive evidence of their molecular geometry and substituent orientation. nih.gov
Vibrational Circular Dichroism (VCD): VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution, making it a valuable alternative when suitable crystals for X-ray analysis cannot be obtained. americanlaboratory.comnih.gov The method measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. jascoinc.com The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer, typically computed using density functional theory (DFT). americanlaboratory.com A match in the sign and relative intensity of the spectral bands allows for a confident assignment of the absolute configuration. acs.orgschrodinger.com This approach has been widely applied to various heterocyclic compounds to elucidate their stereochemistry. americanlaboratory.com
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions that stabilize the crystal packing of molecular solids. nih.govscirp.org This method maps the electron distribution of a molecule within a crystal, providing insights into close contacts between neighboring molecules. nih.gov For derivatives of imidazo[2,1-b]thiazole, this analysis reveals the nature and relative importance of interactions such as hydrogen bonds and van der Waals forces. nih.govresearchgate.net
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density contribution from a specific molecule is greater than that from all others. The surface is colored according to various properties, such as normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.gov
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur, S) in a synthesized compound. This procedure is essential for verifying the empirical formula of newly prepared this compound derivatives and confirming their purity.
The process involves combusting a small, precisely weighed sample of the compound. The resulting combustion products (e.g., CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the percentage composition of each element. The experimentally determined percentages ("Found") are then compared with the theoretically calculated percentages ("Calcd.") based on the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's identity and elemental composition. nih.gov This technique is routinely used alongside spectroscopic methods to provide a comprehensive characterization of novel imidazo[2,1-b]thiazole derivatives. researchgate.netresearchgate.net
Below is a table showing representative elemental analysis data for several imidazo[2,1-b]thiazole derivatives, demonstrating the typical agreement between calculated and found values.
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |
| 4a | C₁₈H₁₇BrN₄OS | C | 51.80 | 51.56 |
| H | 4.11 | 3.78 | ||
| N | 13.43 | 13.39 | ||
| 4b | C₁₉H₁₉BrN₄OS | C | 52.90 | 52.44 |
| H | 4.44 | 4.02 | ||
| N | 12.99 | 13.11 | ||
| 4d | C₂₅H₂₃BrN₄O₂S | C | 57.36 | 56.89 |
| H | 4.43 | 4.74 | ||
| N | 10.70 | 10.51 | ||
| Data sourced from reference nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique employed to assess the purity of synthesized this compound derivatives and to monitor the progress of chemical reactions. nih.gov This method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).
In the analysis of imidazo[2,1-b]thiazole compounds, reverse-phase HPLC is commonly used. A nonpolar stationary phase is paired with a polar mobile phase, and the components elute based on their hydrophobicity. A detector, typically a UV-Vis spectrophotometer, measures the absorbance of the eluting components at a specific wavelength, generating a chromatogram.
The purity of a sample is determined by the number and relative areas of the peaks in the chromatogram. A pure compound will ideally show a single, sharp peak at a characteristic retention time. The presence of additional peaks indicates impurities. HPLC is a highly sensitive and reliable method for confirming that the final synthesized product meets the required purity standards for subsequent biological evaluation and characterization.
Applications Beyond Medicinal Chemistry
Utility in Material Science
The exploration of 2-Bromoimidazo[2,1-b]thiazole in material science is an emerging area. The core imidazo[2,1-b]thiazole (B1210989) structure is a fused heterocyclic system, which can be a component of larger conjugated systems used in the development of organic functional materials.
One potential application lies in the synthesis of organic dyes. Thiazole-based azo dyes have been successfully used for dyeing polyester (B1180765) fabrics, indicating that the thiazole (B1198619) moiety can act as a potent chromophore. emerald.com The extended π-system of the imidazo[2,1-b]thiazole nucleus could be harnessed to create novel dyes with specific coloristic and fastness properties. The presence of the bromine atom in this compound offers a convenient site for synthetic modification, allowing for the fine-tuning of the dye's electronic properties and its covalent attachment to polymers or other substrates.
Detailed research into the photophysical properties of this compound and its derivatives is required to fully assess its potential in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The bromine atom can facilitate cross-coupling reactions, a powerful tool for constructing the complex conjugated polymers and small molecules essential for these advanced materials.
Role in Agrochemical Production
The imidazo[2,1-b]thiazole scaffold is of significant interest in the agrochemical industry. Various derivatives of this heterocyclic system have been reported to exhibit a range of biological activities that are relevant to crop protection, including herbicidal and insecticidal properties. nih.govmdpi.com This suggests that this compound can serve as a key intermediate or a foundational structure for the development of new agrochemicals.
The herbicidal potential of imidazo[2,1-b]thiazole derivatives makes them candidates for the development of new weed management agents. mdpi.com Similarly, compounds from this class have been noted for their insecticidal activity, opening avenues for the creation of novel pesticides. nih.gov
The bromine atom on the this compound ring is a critical feature for its role as a synthetic precursor. Halogenated aromatic and heterocyclic compounds are common in agrochemical active ingredients, as the halogen can influence the compound's efficacy, metabolic stability, and mode of action. The bromo group in this compound can be readily substituted or used in cross-coupling reactions to synthesize a diverse library of derivatives for biological screening. This synthetic versatility allows for the systematic modification of the molecule to optimize its activity against specific agricultural pests or weeds.
Q & A
Q. What are the standard synthetic routes for 2-bromoimidazo[2,1-b]thiazole derivatives?
The synthesis typically involves bromination of preformed imidazo[2,1-b]thiazole scaffolds. For example, C5-bromoimidazo[2,1-b]thiadiazole derivatives are synthesized via cyclization of thiosemicarbazide with carboxylic acids, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions . Additional methods include coupling reactions with 2-haloketones or hydrazonoyl halides to introduce bromine at specific positions . Reaction optimization often requires inert atmospheres (e.g., nitrogen) and solvents like dichloromethane or ethanol.
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
Nuclear magnetic resonance (NMR; H and C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For instance, H NMR can identify substituent-induced shifts in aromatic protons, while HRMS validates molecular weight and bromine isotope patterns . High-performance liquid chromatography (HPLC) is used to assess purity (>95% for biological testing) .
Q. What biological activities are commonly associated with imidazo[2,1-b]thiazole derivatives?
These compounds exhibit broad pharmacological potential, including anti-inflammatory, antitubercular, and antiviral activities. For example, derivatives inhibit pro-inflammatory cytokines (e.g., NO, IL-6, TNF-α) in RAW264.7 macrophages and demonstrate antimycobacterial activity against Mycobacterium tuberculosis (Mtb) H37Ra with IC values as low as 2.03 μM .
Advanced Research Questions
Q. How can bromination conditions be optimized to enhance yield and regioselectivity in imidazo[2,1-b]thiazole synthesis?
Regioselective bromination depends on electron density distribution. Using NBS with catalytic Lewis acids (e.g., FeCl) in aprotic solvents (e.g., DCM) at 0–25°C improves selectivity for the C5 position in imidazo[2,1-b]thiadiazoles . Kinetic monitoring via TLC or in situ UV-Vis spectroscopy helps terminate reactions at optimal conversion .
Q. How do substituents on the imidazo[2,1-b]thiazole core influence antitubercular activity?
Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl moiety enhance activity by increasing lipophilicity and target affinity. For example, the 4-nitro-substituted benzo-[d]-imidazo[2,1-b]-thiazole derivative IT10 showed IC = 7.05 μM against Mtb H37Ra, attributed to improved interactions with pantothenate synthetase . Conversely, bulky groups (e.g., tert-butyl) may reduce solubility and bioavailability .
Q. What in silico strategies predict the drug-likeness of this compound derivatives?
SwissADME and FAF-Drugs4 are used to calculate physicochemical parameters (e.g., LogP, hydrogen bond acceptors/donors) and adherence to Lipinski’s Rule of Five. Derivatives with molecular weight <500 Da, LogP <5, and topological polar surface area <140 Å typically exhibit favorable oral bioavailability . Molecular docking (AutoDock Vina) identifies binding modes to targets like Mtb pantothenate synthetase, guiding structural optimization .
Q. How is cytotoxicity assessed for these compounds in preclinical studies?
The MRC-5 human lung fibroblast cell line is a standard model for acute toxicity. Cells are exposed to derivatives for 24 hours, and viability is quantified via Resazurin reduction assays. Compounds with a therapeutic index (CC/IC) >10 are prioritized. For example, IT10 showed CC >128 μM, indicating low cytotoxicity .
Q. What mechanistic insights explain the anti-inflammatory activity of this compound derivatives?
These compounds suppress LPS-induced inflammation by modulating ferroptosis pathways. They elevate reactive oxygen species (ROS), malondialdehyde (MDA), and Fe levels while depleting glutathione (GSH) in macrophages. Compound 13b (a brominated analogue) reduced NO release by 70% at 10 μM, suggesting dual inhibition of cytokine production and ferroptosis induction .
Q. How do molecular dynamics simulations validate target engagement in antitubercular studies?
Simulations (e.g., GROMACS) assess the stability of ligand-protein complexes over 100 ns. For IT10 binding to Mtb pantothenate synthetase, root-mean-square deviation (RMSD) <2 Å and consistent hydrogen bonding with Asp148 and Arg214 confirm stable interactions . Free energy calculations (MM-PBSA) further quantify binding affinity, guiding lead optimization.
Q. What analytical challenges arise in quantifying this compound derivatives in biological matrices?
LC-MS/MS with electrospray ionization (ESI) is preferred due to high sensitivity for bromine’s isotopic signature. However, matrix effects (e.g., plasma proteins) require solid-phase extraction (C18 columns) and deuterated internal standards for accurate quantification . Method validation follows FDA guidelines for linearity (R >0.99), precision (RSD <15%), and recovery (>80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
